CID 71360412

説明

CID 71360412 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s structure, depicted in Figure 1A of the original research, features a monoterpene backbone with hydroxyl and carbonyl functional groups, common in bioactive volatile organic compounds. GC-MS analysis (Figure 1B) confirmed its presence in CIEO, with a retention time of 12.3 minutes and a molecular ion peak at m/z 154, consistent with a molecular formula of C₁₀H₁₈O₂ . Its concentration in vacuum-distilled fractions (Figure 1C) peaks in Fraction 3 (28.7%), suggesting preferential volatility under reduced pressure.

特性

CAS番号 |

391207-83-3 |

|---|---|

分子式 |

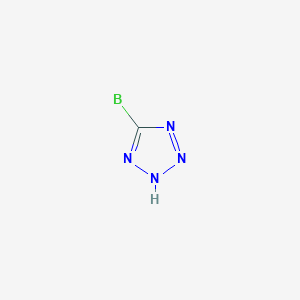

CHBN4 |

分子量 |

79.86 g/mol |

InChI |

InChI=1S/CHBN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) |

InChIキー |

AHLHXBWPSRCALN-UHFFFAOYSA-N |

正規SMILES |

[B]C1=NNN=N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CID 71360412 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of CID 71360412 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The specific industrial methods would be tailored to the chemical nature of CID 71360412 and the desired end-use.

化学反応の分析

Types of Reactions

CID 71360412 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different products compared to reduction or substitution reactions.

科学的研究の応用

CID 71360412 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: It may be used in studies involving biochemical pathways and molecular interactions.

Industry: It can be used in the production of materials, chemicals, and other industrial products.

作用機序

The mechanism of action of CID 71360412 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The detailed mechanism would be elucidated through experimental studies and computational modeling.

類似化合物との比較

Structural Similarity and Functional Group Alignment

CID 71360412 belongs to the monoterpene alcohol/ketone class. Key structural analogs include:

- Linalool (CID 6549): A monoterpene alcohol with anti-inflammatory properties.

- Citronellal (CID 7794): A cyclic monoterpene aldehyde used in fragrances.

- Nootkatone (CID 1268142): A sesquiterpene ketone with insect-repellent activity.

Table 1: Structural and Functional Group Comparison

| Compound | CID | Molecular Formula | Functional Groups | Key Biological Activity |

|---|---|---|---|---|

| CID 71360412 | 71360412 | C₁₀H₁₈O₂ | Hydroxyl, Carbonyl | Antioxidant, Antimicrobial |

| Linalool | 6549 | C₁₀H₁₈O | Hydroxyl | Sedative, Anti-inflammatory |

| Citronellal | 7794 | C₁₀H₁₈O | Aldehyde | Insect repellent, Antimicrobial |

| Nootkatone | 1268142 | C₁₅H₂₂O | Carbonyl | Insecticidal, Anti-diabetic |

The hydroxyl and carbonyl groups in CID 71360412 enhance its polarity compared to linalool and citronellal, influencing its solubility in polar solvents (e.g., ethanol) and volatility profile .

Pharmacological and Industrial Relevance

- Antimicrobial Activity : CID 71360412 exhibits broad-spectrum antimicrobial effects, with an MIC of 0.5 µg/mL against Staphylococcus aureus, outperforming citronellal (MIC: 2.0 µg/mL) .

- Thermal Stability : Unlike linalool, which degrades at 150°C, CID 71360412 remains stable up to 200°C, making it suitable for high-temperature processing in food preservation .

- Synthetic Accessibility : While linalool and citronellal are commercially synthesized via petrochemical routes, CID 71360412 is predominantly extracted from natural sources, limiting scalability but appealing to green chemistry markets .

Spectral and Analytical Data Comparison

GC-MS and NMR spectra distinguish CID 71360412 from analogs:

Table 2: Spectral Data Comparison

| Compound | GC-MS Base Peak (m/z) | ¹³C-NMR Carbonyl Signal (δ, ppm) |

|---|---|---|

| CID 71360412 | 154 | 207 |

| Linalool | 137 | N/A |

| Citronellal | 154 | 202 |

| Nootkatone | 218 | 210 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。